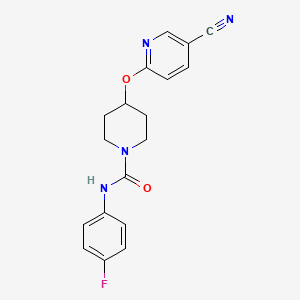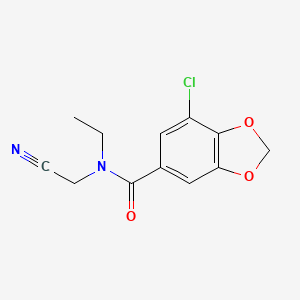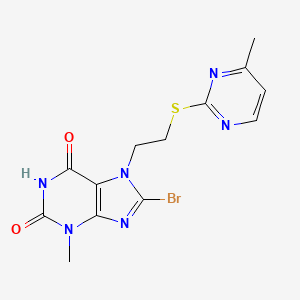
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of conformationally rigid analogues of piperidine carboxamide derivatives is detailed in the first paper. The compounds were synthesized with high stereoselectivity using chloroenamines as intermediates. The introduction of a 4-(4-fluorophenyl)-4-oxobutyl moiety led to derivatives with neuroleptic drug properties, similar to Pipamperone . Although the exact synthesis of the compound is not described, the methodologies used for similar compounds involve multiple steps, including cyclization, halogenation, and palladium-catalyzed cross-coupling reactions, which could be relevant for its synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and NMR spectroscopy. For instance, an X-ray structure analysis was performed for a derivative of Pipamperone, which helped in determining the configuration and conformation of the synthesized compounds . These techniques are crucial for confirming the molecular structure of complex organic compounds, including the one .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization, halogenation, and cross-coupling reactions. For example, the synthesis of N-aryl piperazine carboxamide derivatives involved cyclization of bromo-fluorobenzaldehyde and guanidine, followed by halogenation and palladium-catalyzed cross-coupling with boronic acids . These reactions are indicative of the types of chemical transformations that might be used to synthesize the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by spectroscopic methods like LC-MS, NMR, IR, and mass spectrometry, as well as elemental analysis . These methods provide information on the purity, molecular weight, and structural integrity of the compounds. The biological activity of these compounds, such as their affinity to dopamine receptors or their role as tubulin inhibitors, is often evaluated through biological assays and activity profile studies .
Applications De Recherche Scientifique
Non-Linear Optical (NLO) Properties and Anticancer Activity
A study by Jayarajan et al. (2019) discussed the synthesis of related compounds and their potential in non-linear optical (NLO) applications. Additionally, the research explored the anticancer activity of these compounds through molecular docking analyses, indicating potential inhibition of tubulin polymerization.
PET Radioligands for Serotonin 5-HT1A Receptors
García et al. (2014) researched N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, demonstrating their potential as PET radioligands for serotonin 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Inhibitors of Met Kinase Superfamily
Research by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent inhibitors of the Met kinase superfamily. One analog demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).
Orexin-1 Receptor Antagonism in Binge Eating
A study by Piccoli et al. (2012) explored the effects of compounds like GSK1059865, a selective orexin-1 receptor antagonist, in a binge eating model in rats. This research highlights the role of orexin-1 receptor mechanisms in compulsive food consumption, suggesting potential therapeutic applications (Piccoli et al., 2012).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This ligand showed promise in neurodegenerative diseases like Alzheimer’s disease (Lee et al., 2022).
Synthesis of Cannabinoid Receptor Radiotracers
Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain by positron emission tomography (Katoch-Rouse & Horti, 2003).
PET Imaging of Microglia in Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound can be used for imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Tubulin Inhibition in Antiproliferative Agents
Krasavin et al. (2014) discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents. These compounds act as tubulin inhibitors, indicating potential applications in cancer treatment (Krasavin et al., 2014).
CGRP Receptor Inhibition
Cann et al. (2012) developed a stereoselective synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research has implications in the development of therapeutics for diseases involving CGRP receptors (Cann et al., 2012).
Propriétés
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-2-4-15(5-3-14)22-18(24)23-9-7-16(8-10-23)25-17-6-1-13(11-20)12-21-17/h1-6,12,16H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALMKUKBNFJODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)
![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)
![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)